molecular formula C12H12O3 B7845596 2-Furyl-(3-methoxyphenyl)methanol

2-Furyl-(3-methoxyphenyl)methanol

Cat. No.: B7845596
M. Wt: 204.22 g/mol
InChI Key: GGTUCUAEQJYHHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Furyl-(3-methoxyphenyl)methanol is a useful research compound. Its molecular formula is C12H12O3 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical and Physical Properties

  • Rotation Barriers in Aryl- and Heteroaryldi(1-adamantyl)methyl Systems: Studies have shown that compounds like 2-furyl-(3-methoxyphenyl)methanol, when analyzed for their rotation barriers and ionic hydrogenation properties, can provide insights into the chemical behaviors of complex molecules. This is particularly relevant for understanding the rotation barriers in different solvent conditions and temperatures, which is essential in chemical synthesis and analysis (Lomas, Lacroix, & Vaissermann, 1999).

Biological and Pharmacological Activities

  • Anti-Leishmanial Activity: 2-furyl(phenyl)methanol, isolated from the roots of Atractylis gummifera, has been identified to exhibit notable activity against Leishmania donovani, the protozoan parasite responsible for visceral leishmaniasis. This discovery highlights the potential of this compound in developing new therapeutic agents against parasitic infections (Deiva et al., 2019).

Synthetic Applications

  • Synthesis of (2-hydroxyphenyl)(fusedphenyl)methanones: The photo-induced rearrangement of compounds like this compound can lead to the synthesis of various methanone analogues, which have significant applications in the development of polycyclic aromatic hydrocarbons. These findings are important for the field of organic synthesis, particularly in the context of cost-efficient and environmentally friendly methodologies (Wang et al., 2019).

Applications in Material Science

  • Fluorescence and Chemiluminescence Properties: Studies on lophine analogues have shown that compounds containing the 2-furyl group, similar to this compound, exhibit strong fluorescence intensities. This research is significant in the field of material science, particularly for the development of new materials with specific optical properties (Nakashima et al., 1998).

Properties

IUPAC Name

furan-2-yl-(3-methoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-14-10-5-2-4-9(8-10)12(13)11-6-3-7-15-11/h2-8,12-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTUCUAEQJYHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Furyl-(3-methoxyphenyl)methanol
Reactant of Route 2
Reactant of Route 2
2-Furyl-(3-methoxyphenyl)methanol
Reactant of Route 3
Reactant of Route 3
2-Furyl-(3-methoxyphenyl)methanol
Reactant of Route 4
Reactant of Route 4
2-Furyl-(3-methoxyphenyl)methanol
Reactant of Route 5
Reactant of Route 5
2-Furyl-(3-methoxyphenyl)methanol
Reactant of Route 6
Reactant of Route 6
2-Furyl-(3-methoxyphenyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.